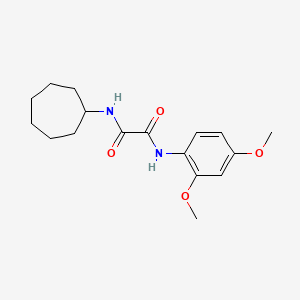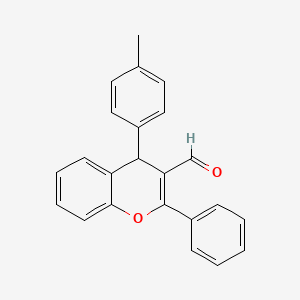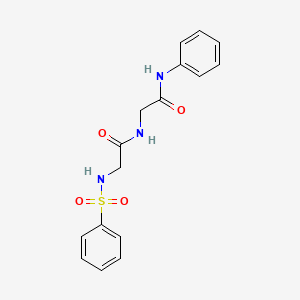
N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, commonly known as CNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNPP is a synthetic compound that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of CNPP is not well understood. However, it has been suggested that CNPP may exert its anticancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. CNPP has also been shown to possess anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
CNPP has been shown to possess significant biochemical and physiological effects. CNPP has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CNPP has also been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of CNPP is its potential applications in various fields. CNPP has been extensively studied for its potential use as a chemotherapeutic agent and has also been studied for its potential applications in the treatment of neurological disorders. However, one of the limitations of CNPP is its low solubility in water, which may limit its potential applications in certain fields.
Orientations Futures
There are several future directions for the study of CNPP. One of the primary future directions is the further study of the mechanism of action of CNPP. The exact mechanism by which CNPP exerts its anticancer and anti-inflammatory effects is not well understood and further research is needed in this area. Another future direction is the development of more efficient synthesis methods for CNPP. The current synthesis methods for CNPP are time-consuming and may limit its potential applications in certain fields. Finally, further research is needed to determine the potential applications of CNPP in other fields such as agriculture and environmental science.
Méthodes De Synthèse
CNPP can be synthesized through a series of chemical reactions. The synthesis of CNPP involves the reaction of 4-chloro-3-nitroaniline with phthalic anhydride in the presence of a catalyst to form 4-chloro-3-nitrophthalic anhydride. The resulting product is then reacted with glycine to form N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide.
Applications De Recherche Scientifique
CNPP has been extensively studied for its potential applications in various fields. One of the primary applications of CNPP is in the field of medicinal chemistry. CNPP has been shown to possess significant anticancer properties and has been studied for its potential use as a chemotherapeutic agent. CNPP has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O5/c1-9(20-16(23)11-4-2-3-5-12(11)17(20)24)15(22)19-10-6-7-13(18)14(8-10)21(25)26/h2-9H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOVPIUQSVDYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4926926.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4926932.png)


![2-(2-{4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4926958.png)


![2'-{[4-(aminocarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B4926980.png)
![N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4926988.png)
![1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine](/img/structure/B4926994.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide](/img/structure/B4927004.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4927005.png)
![N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927007.png)